Diethyl cis-1,2-Cyclohexanedicarboxylate
Description
Diethyl cis-1,2-Cyclohexanedicarboxylate is a chemical compound that is part of a broader class of cyclohexane derivatives. These compounds are characterized by their cyclohexane backbone and various functional groups that can be manipulated to produce a wide range of substances with diverse chemical properties and potential applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of cyclohexane derivatives often involves the introduction of functional groups to the cyclohexane ring. For example, the synthesis of cis- and trans-2-(diethylaminomethyl)-cyclohexanols is achieved through specific synthetic routes that allow for the structural assignments by NMR using the shift reagent Eu(dpm)3, which suggests pseudocontact interactions . Additionally, the synthesis of diethyl 2-aryl-4-hydroxy-4-methyl-6-(thio)semicarbazonocyclohexane-1,3-dicarboxylates involves the use of 1H and 13C NMR spectroscopy, including the HSQC technique, to determine their structure .
Molecular Structure Analysis
The molecular conformations of cyclohexane derivatives are crucial for their chemical behavior and biological activity. For instance, the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids were studied using proton and carbon-13 NMR, revealing that both isomers exist in zwitterionic forms in aqueous solution and prefer staggered conformations . The absolute configurations of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, a muscarinic antagonist, were established by stereospecific synthesis and X-ray crystallographic data, highlighting the importance of stereochemistry in the biological activity of these compounds .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, which are often used to further modify the compound or to study its properties. The kinetic resolution of cis-1-diethylphosphonomethyl-2-hydroxymethylcyclohexane by lipase is an example of an enantioselective reaction that provides insight into the synthesis of conformationally constrained analogues of AP-5 . These reactions are not only important for the synthesis of new compounds but also for understanding the mechanisms of action of potential pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives like diethyl cis-1,2-Cyclohexanedicarboxylate are influenced by their molecular structure. The preferred conformations of these compounds, as well as the distances between functional groups, play a significant role in their properties and potential applications. For example, the atomic distance between the nitrogen of the amino group and the carbon of the carboxyl group in the preferred conformer of the trans form is 0.65 nm, which is important for the antifibrinolytic effect . Understanding these properties is essential for the development of new materials and drugs.
properties
IUPAC Name |
diethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZDYWYNQDJKR-AOOOYVTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484021 | |
Record name | AG-E-23039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-Diethyl cyclohexane-1,2-dicarboxylate | |
CAS RN |
17351-07-4 | |
Record name | AG-E-23039 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.